

An In-Depth Technical Guide to Butane, 1-(1-methylpropoxy)-

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Compound of Interest

Compound Name: *Butane, 1-(1-methylpropoxy)-*

CAS No.: 999-65-5

Cat. No.: B031612

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An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety of **Butane, 1-(1-methylpropoxy)-**.

Introduction

Butane, 1-(1-methylpropoxy)-, also known as sec-butyl n-butyl ether, is an aliphatic ether with the chemical formula C₈H₁₈O.^[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, spectroscopic signature, and potential applications, offering valuable insights for professionals in research and development.

Molecular and Physical Properties

Understanding the fundamental properties of a compound is crucial for its application in various scientific endeavors. The key molecular and physical characteristics of **Butane, 1-(1-methylpropoxy)-** are summarized below.

Property	Value	Source
Molecular Weight	130.23 g/mol	[1]
Molecular Formula	C ₈ H ₁₈ O	[1]
CAS Registry Number	999-65-5	
IUPAC Name	1-(1-methylpropoxy)butane	
Boiling Point	130-131 °C	[2]
Density	0.769 g/cm ³ at 15 °C	[2]
Solubility	Soluble in chloroform and methanol.	[2]

Synthesis and Reactivity

The synthesis of **Butane, 1-(1-methylpropoxy)-** can be conceptually approached through the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[3]

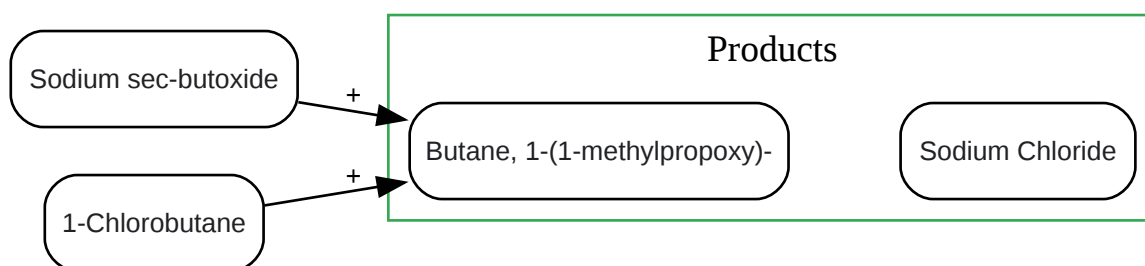
Conceptual Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][5]

To synthesize **Butane, 1-(1-methylpropoxy)-**, two primary routes are theoretically possible:

- Route A: Reaction of sodium butoxide with 2-chlorobutane.
- Route B: Reaction of sodium sec-butoxide with 1-chlorobutane.

Due to the S_N2 nature of the reaction, which is sensitive to steric hindrance, Route B is the preferred pathway.[5] The use of a primary alkyl halide (1-chlorobutane) minimizes the competing elimination reaction that is more likely to occur with a secondary alkyl halide (2-chlorobutane).[5]



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Caption: Preferred Williamson ether synthesis route for **Butane, 1-(1-methylpropoxy)-**.

Reactivity: Cleavage by Strong Acids

Ethers are generally unreactive, which contributes to their utility as solvents. However, they can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[6] The reaction proceeds via nucleophilic substitution, where the halide ion attacks the protonated ether.

For an unsymmetrical ether like **Butane, 1-(1-methylpropoxy)-**, the reaction with a strong acid like HBr under heating will likely yield a mixture of alkyl bromides and alcohols, which can be further converted to alkyl bromides with excess acid.[7] The cleavage can occur via either an SN1 or SN2 mechanism depending on the structure of the ether.[6] Given that the ether contains a secondary carbon attached to the oxygen, the reaction can proceed through an SN2 pathway, with the bromide ion attacking the less sterically hindered n-butyl group.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds. While experimental spectra for **Butane, 1-(1-methylpropoxy)-** are not readily available in public databases, predicted spectra can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is predicted to show complex multiplets due to the presence of multiple, coupled protons in different chemical environments. The protons on the carbon adjacent to the oxygen (the -O-CH- of the sec-butyl group and the -O-CH₂- of the n-butyl group) would appear most downfield.

- ^{13}C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons directly bonded to the oxygen atom would have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching vibration. For **Butane, 1-(1-methylpropoxy)-**, this peak is expected to appear in the region of 1150-1080 cm^{-1} . The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups.

Applications

While specific, large-scale industrial applications for **Butane, 1-(1-methylpropoxy)-** are not widely documented, its properties suggest potential utility in several areas. Ethers, in general, are used as solvents, extraction agents, and fuel additives.^{[8][9]} One documented use for sec-butyl n-butyl ether is in the industrial process for the conversion of 1-butanol in wastewater through hydrothermal electrolysis.

Safety and Handling

Detailed safety information for **Butane, 1-(1-methylpropoxy)-** is not readily available. However, based on the general properties of aliphatic ethers, it should be handled with care. Ethers are typically flammable and can form explosive peroxides upon prolonged exposure to air and light.^[10]

General Precautions:

- Keep away from heat, sparks, and open flames.^[10]
- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Wear appropriate personal protective equipment, including gloves and safety glasses.^[11]
- Avoid inhalation of vapors.^[11]

References

- Mr Murray-Green Chemistry Tutorials. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube.
- Cheméo. (n.d.). Chemical Properties of **Butane, 1-(1-methylpropoxy)-** (CAS 999-65-5). Retrieved January 30, 2026, from [\[Link\]](#).
- Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of i-butane. Retrieved January 30, 2026, from [\[Link\]](#).
- PubChem. (n.d.). 1-Octanol. Retrieved January 30, 2026, from [\[Link\]](#).
- CPACChem. (2024, January 12). Safety data sheet. Retrieved January 30, 2026, from [\[Link\]](#).
- ACE Organic. (2009, October 22). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid [Video]. YouTube.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [\[Link\]](#).
- Profound-Answers. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved January 30, 2026, from [\[Link\]](#).
- Chemistry LibreTexts. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved January 30, 2026, from [\[Link\]](#).
- CK-12 Foundation. (2012, February 23). Functions and Applications of Ethers. Retrieved January 30, 2026, from [\[Link\]](#).
- Pearson+. (n.d.). Predict the products of the following reactions. (a) sec-butyl is.... Retrieved January 30, 2026, from [\[Link\]](#).
- University of North Texas. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [\[Link\]](#).
- Chemistry For Everyone. (2025, May 12). What Are The Uses Of Ethers? [Video]. YouTube.
- NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 30, 2026, from [\[Link\]](#).

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 30, 2026, from [\[Link\]](#).
- Mr Murray-Green Chemistry Tutorials. (2024, March 16).
- SchoolWorkHelper. (n.d.). Practical and Industrial Uses of Alcohols and Ethers. Retrieved January 30, 2026, from [\[Link\]](#).
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [\[Link\]](#).
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 30, 2026, from [\[Link\]](#).
- University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved January 30, 2026, from [\[Link\]](#).
- University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 30, 2026, from [\[Link\]](#).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [\[Link\]](#).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [\[Link\]](#).
- NIST. (n.d.). Butane. Retrieved January 30, 2026, from [\[Link\]](#).
- ResearchGate. (2017, December). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved January 30, 2026, from [\[Link\]](#).

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Sources

- [1. Butane, 1-\(1-methylpropoxy\)- \(CAS 999-65-5\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [2. organicchemistrytutor.com \[organicchemistrytutor.com\]](#)
- [3. byjus.com \[byjus.com\]](#)
- [4. gold-chemistry.org \[gold-chemistry.org\]](#)
- [5. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [6. chem.libretexts.org \[chem.libretexts.org\]](#)
- [7. m.youtube.com \[m.youtube.com\]](#)
- [8. Welcome to CK-12 Foundation | CK-12 Foundation \[ck12.org\]](#)
- [9. youtube.com \[youtube.com\]](#)
- [10. fr.cpachem.com \[fr.cpachem.com\]](#)
- [11. pfaltzandbauer.com \[pfaltzandbauer.com\]](#)
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